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Compound of Interest

Compound Name: Claramine

Cat. No.: B12374704 Get Quote

A comprehensive overview of the synthesis and chemical structure of Claramine, a novel

polyaminosteroid derivative with significant therapeutic potential. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
Claramine is a synthetically derived polyaminosteroid that has garnered attention for its

biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1]

Its chemical identity has been established through various analytical methods.

Table 1: Chemical and Physical Properties of Claramine
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Property Value Reference(s)

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17

R)-6-[3-[4-(3-

aminopropylamino)butylamino]

propylamino]-10,13-dimethyl-

17-[(2R)-6-methylheptan-2-

yl]-2,3,4,5,6,7,8,9,11,12,14,15,

16,17-tetradecahydro-1H-

cyclopenta[a]phenanthren-3-ol

[2]

Molecular Formula C₃₇H₇₂N₄O [2]

Molecular Weight 589.0 g/mol (free base) [2]

CAS Number 1430194-56-1 [3]

Appearance White to beige powder

Purity ≥98% (HPLC)

Solubility (TFA salt) H₂O: 15 mg/mL, clear

Storage Temperature 2-8°C

Claramine is noted for its ability to cross the blood-brain barrier, a crucial property for targeting

central nervous system disorders.[1][3][4] It is structurally similar to Trodusquemine, another

PTP1B inhibitor, but possesses a spermino group.[1]

Synthesis of Claramine
The synthesis of Claramine is described as a notable advantage over similar compounds like

Trodusquemine. While Trodusquemine synthesis is a laborious process that can take several

weeks, Claramine can be synthesized rapidly, within approximately two days.[1] This efficient

synthesis makes Claramine a more attractive candidate for further development and large-

scale production.[1]

While the literature highlights the ease of synthesis, detailed, step-by-step experimental

protocols for the synthesis of Claramine are not publicly available in the reviewed sources. The

synthesis is broadly described as a process for creating a polyaminosteroid derivative.[1]
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Mechanism of Action and Signaling Pathway
Claramine functions as a highly selective inhibitor of protein tyrosine phosphatase 1B

(PTP1B), an enzyme that plays a key role in the negative regulation of insulin and leptin

signaling pathways.[1] PTP1B is considered a significant therapeutic target for type 2 diabetes

and obesity.[1]

The inhibitory action of Claramine on PTP1B leads to the activation of downstream

components in the insulin signaling cascade. Specifically, it enhances the phosphorylation of

the insulin receptor-β (IRβ), Akt (also known as protein kinase B), and glycogen synthase

kinase 3β (GSK3β).[1] This cascade of events mimics the cellular response to insulin, thereby

promoting glycemic control.[1]
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Caption: Signaling pathway of Claramine.

Experimental Protocols
While detailed synthesis protocols are not available, some experimental procedures for

evaluating the biological activity of Claramine have been described.

Cell Viability and Protection Assays
These assays are crucial for determining the cytotoxic effects of Claramine and its ability to

protect cells from toxins.

Objective: To assess the effect of Claramine on the viability of human neuroblastoma (SH-

SY5Y) and HEK293 cells, and its protective effects against pore-forming agents like melittin

and α-hemolysin.[3][5]
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Methodology:

Cells (SH-SY5Y or HEK293) are seeded in appropriate culture plates.

For viability assays, cells are treated with varying concentrations of Claramine (e.g., 2-20

μM) for a specified duration (e.g., 20 hours).[3][5]

For protection assays, cells are co-incubated with a pore-forming agent (e.g., 4 μM melittin

or 50 μg/mL α-hemolysin) and different concentrations of Claramine (e.g., 2.5-10 μM) for

a defined period.[3][5]

Cell viability is typically assessed using a standard method such as the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3]
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Caption: Experimental workflow for cell viability and protection assays.
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In Vivo Studies in Diabetic Mice
Animal models are essential for evaluating the therapeutic efficacy of Claramine in a

physiological context.

Objective: To determine the effect of Claramine on glycemic control in diabetic mice.[1]

Methodology:

Diabetic mice are administered Claramine or a control substance via intraperitoneal

injection.[1]

Glucose and insulin tolerance tests are performed to assess the animals' ability to manage

blood glucose levels.[1]

Food intake and body weight are monitored to evaluate effects on metabolism and

appetite.[1]

Summary of Quantitative Data
The following table summarizes the key quantitative findings from the available literature on

Claramine.

Table 2: Summary of Experimental Data for Claramine
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Parameter Value/Observation Cell/Animal Model Reference(s)

Cell Viability (SH-

SY5Y & HEK293

cells)

No effect on cell

viability at

concentrations below

10 μM after 20 hours

of treatment.

SH-SY5Y, HEK293 [3][5]

Cell Protection (SH-

SY5Y cells)

Protects against

melittin (4 μM) and α-

hemolysin (50 μg/mL)

at concentrations of

2.5-10 μM.

SH-SY5Y [3][5]

Insulin Signaling

(Neuronal F11 cells)

Increased

phosphorylation of

IRβ, Akt, and GSK3β

at concentrations of 1-

100 mM after 30

minutes of incubation.

Neuronal F11 cells

Glycemic Control

(Diabetic Mice)

Intraperitoneal

administration

effectively restored

glycemic control.

Diabetic mice [1]

Feeding and Body

Weight (Mice)

A single

intraperitoneal dose

suppressed feeding

and caused weight

loss.

Mice [1]

In conclusion, Claramine is a promising therapeutic agent with a well-defined chemical

structure and a clear mechanism of action. Its efficient synthesis and potent biological activity

make it a strong candidate for further investigation in the treatment of type 2 diabetes and other

metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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